trans-Oxyde de stilbène

Vue d'ensemble

Description

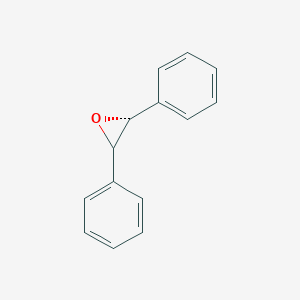

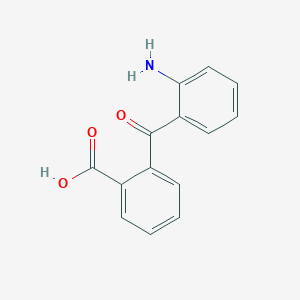

S-trans-stilbene oxide is a trans-stilbene oxide. It is an enantiomer of a R-trans-stilbene oxide.

Applications De Recherche Scientifique

Catalyse en synthèse organique

trans-Oxyde de stilbène: est utilisé comme intermédiaire dans la synthèse de divers composés organiques. Son rôle dans la catalyse est significatif, en particulier dans les réactions d'époxydation où il agit comme substrat. Le composé a été utilisé dans des systèmes de catalyse hétérogène écologiques, tels que les composites d'oxyde de cobalt/oxyde de graphène réduit, qui présentent une conversion et une sélectivité élevées vis-à-vis de l'époxydation du trans-stilbène .

Intermédiaires pharmaceutiques

Le groupe époxyde dans This compound est une partie précieuse en chimie pharmaceutique. Il peut subir d'autres transformations chimiques pour produire une gamme de molécules bioactives, y compris des œstrogènes synthétiques non stéroïdiens comme le diéthylstilbestrol .

Science des matériaux

En science des matériaux, This compound trouve une application comme phosphore et scintillateur en raison de ses propriétés luminescentes. Cela le rend utile dans la fabrication de dispositifs qui détectent ou mesurent les rayonnements ionisants .

Applications optiques

En raison de sa capacité à émettre de la lumière, This compound est utilisé dans la production de lasers à colorants et d'agents de blanchiment optiques. Ces applications exploitent les caractéristiques fluorescentes du composé pour améliorer la luminosité et la couleur des matériaux .

Synthèse de dérivés du stilbène

This compound: sert de matière première pour la synthèse de divers dérivés du stilbène. Ces dérivés sont construits par des réactions de couplage croisé et sont importants dans la création de structures bioactives naturelles et synthétiques .

Chimie analytique

En chimie analytique, This compound est impliqué dans les analyses qualitatives et quantitatives. L'activité biologique de ses dérivés et leurs applications potentielles comme conservateurs, antiseptiques et désinfectants présentent un intérêt particulier .

Chimie environnementale

Le rôle du composé dans les procédés chimiques respectueux de l'environnement est remarquable. Par exemple, il est utilisé dans des réactions qui utilisent l'oxygène moléculaire comme oxydant, réduisant ainsi le besoin de produits chimiques nocifs et soutenant les initiatives de chimie verte .

Synthèse asymétrique

This compound: est également important dans la synthèse asymétrique, où il peut être utilisé pour créer des molécules chirales. Ceci est crucial dans la production de substances énantiomériquement pures, qui sont essentielles dans le développement de certains produits pharmaceutiques .

Mécanisme D'action

Target of Action

It’s known that stilbenes, a class of compounds to which trans-stilbene oxide belongs, have been found to interact with various biological targets, including the nf-κb pathway .

Mode of Action

It’s known that stilbenes can regulate the nf-κb pathway through the phosphorylation of iκb, leading to its degradation and the release of nf-κb, which then translocates to the nucleus for the transcription of genes .

Biochemical Pathways

Stilbenes, including trans-Stilbene oxide, are known to affect several biochemical pathways. These include pathways involved in the regulation of fat metabolism, such as adipogenesis, lipogenesis, lipolysis, thermogenesis, and gut microbiota . The compound’s interaction with these pathways can lead to various downstream effects, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota .

Result of Action

It’s known that stilbenes can have beneficial effects, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota .

Action Environment

The action, efficacy, and stability of trans-Stilbene oxide can be influenced by various environmental factors. For example, the presence of imidazole under irradiation with a white LED light source has been shown to enhance the enantioselective epoxidation of trans-Stilbene .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

trans-Stilbene oxide plays a significant role in advanced analytical methodologies . It is involved in innovative catalysis research, specifically in the development of carbon nitride-supported Fe(2) cluster catalysts for alkene epoxidation . This showcases its utility in sustainable chemical synthesis. It has also been shown to modulate epigenetic marks, such as DNA methylation and histone modification, which can alter gene expression patterns and contribute to disease development .

Cellular Effects

trans-Stilbene oxide has demonstrated beneficial effects in animal studies, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota . It influences cell function by modulating these cellular processes. It has also been shown to induce transporter expression in rat liver .

Molecular Mechanism

The molecular mechanism of action of trans-Stilbene oxide involves its interaction with various biomolecules. It has been shown to increase the activity of a CAR binding element luciferase reporter construct in HepG2 cells transfected with rat CAR and in mouse liver . Additionally, it increases antioxidant response element/electrophile response element luciferase reporter construct activity in HepG2 cells .

Temporal Effects in Laboratory Settings

In laboratory settings, trans-Stilbene oxide has shown consistent effects over time. For instance, the conversion efficiency of trans-Stilbene reaction remained the same for fresh and recycled catalysts after the 4th run . This indicates the stability of the compound in these settings.

Metabolic Pathways

trans-Stilbene oxide is involved in various metabolic pathways. It induces CYP2B1/2, UGT2B1, and Mdr1b mRNA expression in a gender-dependent manner and CYP3A1, epoxide hydrolase, UGT1A6, and Mrp3 in a gender-independent manner .

Subcellular Localization

It has been shown to increase the activity of a CAR binding element luciferase reporter construct in HepG2 cells transfected with rat CAR and in mouse liver , indicating its presence in these cells.

Propriétés

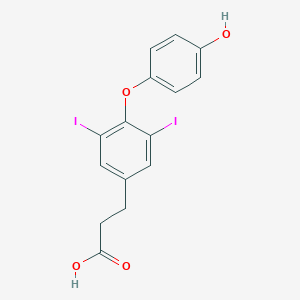

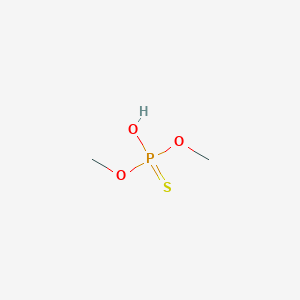

IUPAC Name |

(2R,3R)-2,3-diphenyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCJQKUWGAZPFX-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@H](O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315411 | |

| Record name | (R,R)-Stilbene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [Aldrich MSDS] | |

| Record name | trans-Stilbene oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9573 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25144-18-7, 1439-07-2 | |

| Record name | (R,R)-Stilbene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25144-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stilbene oxide, (2R,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025144187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Stilbene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-Stilbene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (R,R)-Stilbene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-α,α-epoxydibenzyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STILBENE OXIDE, (2R,3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIG187ZROD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: trans-Stilbene oxide primarily interacts with two key enzyme families: epoxide hydrolases (EHs) and glutathione S-transferases (GSTs).

ANone:

- Spectroscopic Data:

- NMR: 1H NMR and 13C NMR data, along with lanthanide-induced shift analysis, have been used to determine the conformation of trans-stilbene oxide. [] The phenyl rings are found to be approximately perpendicular to the oxirane ring.

- Circular Dichroism: Studies have demonstrated that the circular dichroism of (+)-trans-stilbene oxide arises mainly from Coulombic interactions between the excitation moments of the two alkyl-phenyl chromophores. This analysis confirms the R,R-configuration for both asymmetric carbon atoms. []

ANone: This question requires further investigation as the provided research papers primarily focus on the biological activity, metabolism, and enzymatic interactions of trans-stilbene oxide. Information regarding its material compatibility, stability under various conditions, and specific applications beyond its role as a research tool or model substrate is limited within this dataset.

ANone: The research provided does not delve into specific computational studies or QSAR models developed for trans-stilbene oxide.

ANone: The provided research highlights some key SAR aspects of trans-stilbene oxide, primarily concerning its interaction with EHs and GSTs:

- Alkyl substituents on the double bond generally increase Vmax, with trans-β-propylstyrene oxide showing the highest turnover rate. []

- cis-Stilbene oxide and styrene oxide exhibit lower Km values than trans-stilbene oxide, indicating higher affinity for the enzyme. []

- Bulky substrates like benzo[a]pyrene 4,5-oxide and cholesterol 5,6α-oxide show little to no activity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B72735.png)